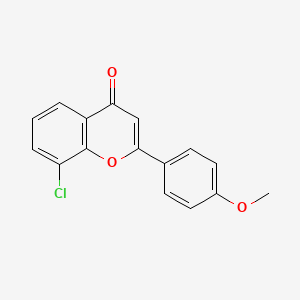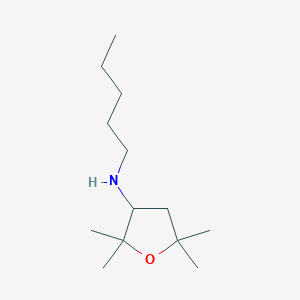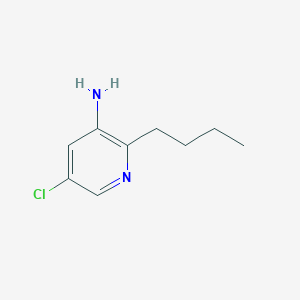
2-Butyl-5-chloropyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-5-chloropyridin-3-amine is an organic compound that belongs to the class of chloropyridines It is characterized by a pyridine ring substituted with a butyl group at the second position, a chlorine atom at the fifth position, and an amine group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-chloropyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-butylpyridine with a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the fifth position. The resulting 2-butyl-5-chloropyridine is then subjected to amination using ammonia or an amine source to introduce the amine group at the third position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-Butyl-5-chloropyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
The major products formed from these reactions include substituted pyridines, N-oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Butyl-5-chloropyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-Butyl-5-chloropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-Butyl-3-chloropyridin-5-amine: Similar structure but with different substitution pattern.
2-Butyl-5-bromopyridin-3-amine: Bromine atom instead of chlorine.
2-Butyl-5-chloropyridin-4-amine: Amine group at the fourth position instead of the third.
Uniqueness
2-Butyl-5-chloropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the butyl group, chlorine atom, and amine group influences its reactivity and interaction with molecular targets, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
2-butyl-5-chloropyridin-3-amine |
InChI |
InChI=1S/C9H13ClN2/c1-2-3-4-9-8(11)5-7(10)6-12-9/h5-6H,2-4,11H2,1H3 |
InChI 键 |
UYAUHUXTTAIRCV-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C=C(C=N1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


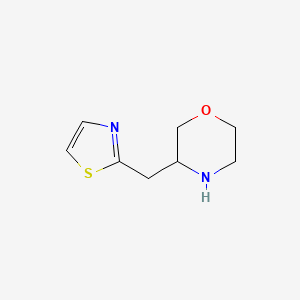

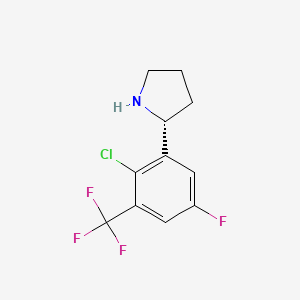
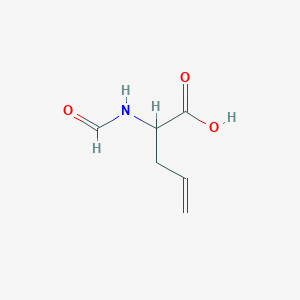
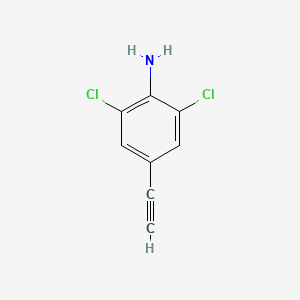
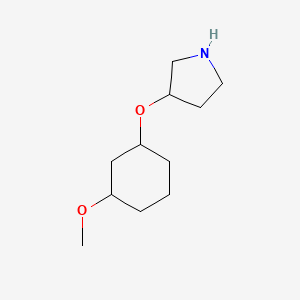
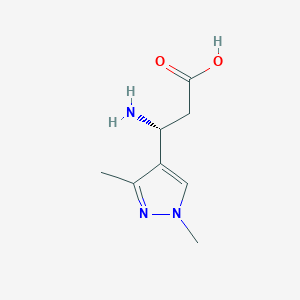
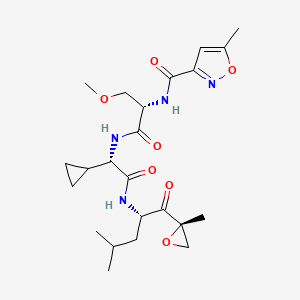
![8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B13334052.png)
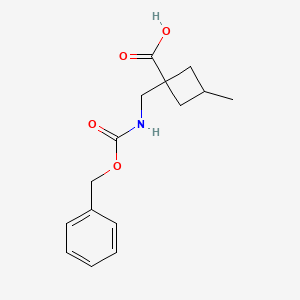
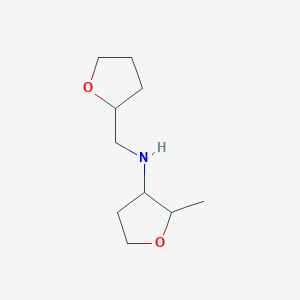
![2-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13334062.png)
